N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
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Overview
Description
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid is a complex organic compound with a unique structure that combines a quinoline derivative with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl and propyl groups. The final step involves the attachment of the morpholine ring and the formation of the oxalic acid salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring may intercalate with DNA or interact with proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide
- N-(2-butyl-3-propyl-4-quinolinyl)pentanamide
Uniqueness
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide stands out due to the presence of both the quinoline and morpholine rings, which confer unique chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUXXDCAISWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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